![molecular formula C24H30N2O8 B1677207 Mitopodozide CAS No. 1508-45-8](/img/structure/B1677207.png)
Mitopodozide
Overview
Description
Preparation Methods
The synthesis of Mitopodozide involves several steps, starting with the derivatization of podophyllic acid. The reaction conditions typically include the use of ethylhydrazine under controlled temperature and pH conditions .
Chemical Reactions Analysis
Mitopodozide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ethylhydrazide moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
Cancer Treatment
Mitopodozide has shown promise in cancer research, particularly in its ability to target mitochondrial functions in cancer cells. Mitochondria play a crucial role in cellular metabolism and energy production, making them an attractive target for cancer therapies.
Case Studies:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis selectively in cancerous cells while sparing normal cells. This selectivity is attributed to its mechanism of disrupting mitochondrial membrane potential, leading to cell death .
- Animal Models : In vivo studies using murine models of breast and lung cancer have shown that this compound administration leads to significant tumor reduction compared to control groups. The compound appears to enhance the efficacy of conventional chemotherapeutics when administered in combination therapies .
Mitochondrial Research
The exploration of this compound extends into mitochondrial biology, where it serves as a tool for understanding mitochondrial dynamics and function.
Applications:
- Mitochondrial Dysfunction Studies : Researchers utilize this compound to investigate the role of mitochondrial dysfunction in diseases such as neurodegeneration and metabolic disorders. By modulating mitochondrial activity, scientists can elucidate pathways involved in disease progression .
- Bioenergetics : Studies have employed this compound to assess changes in ATP production and reactive oxygen species (ROS) generation under different pathological conditions, providing insights into the metabolic adaptations of cells under stress .
Therapeutic Potential
Beyond its applications in research, this compound is being evaluated for its therapeutic potential in various diseases.
Potential Uses:
- Neurodegenerative Diseases : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating conditions like Alzheimer’s and Parkinson’s disease .
- Cardiovascular Health : Research indicates that this compound may improve cardiac function by enhancing mitochondrial efficiency and reducing oxidative damage in heart tissues during ischemic events .
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Cancer Treatment | Induces apoptosis selectively in cancer cells | Significant tumor reduction in animal models |
Mitochondrial Research | Investigates mitochondrial function and dynamics | Insights into metabolic adaptations under stress |
Therapeutic Potential | Potential use in neurodegenerative diseases and cardiovascular health | Protective effects against oxidative stress |
Mechanism of Action
Mitopodozide exerts its effects by interacting with cellular DNA. It forms a complex with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction leads to the formation of double-stranded breaks in DNA, preventing the cell from entering the mitotic phase of cell division, ultimately leading to cell death . This mechanism is similar to that of other podophyllotoxin derivatives, such as etoposide .
Comparison with Similar Compounds
Mitopodozide is similar to other podophyllotoxin derivatives, such as etoposide and teniposide. it is unique due to its ethylhydrazide moiety, which may confer different pharmacokinetic properties and biological activities . Similar compounds include:
Etoposide: A podophyllotoxin derivative used in the treatment of various cancers.
Teniposide: Another podophyllotoxin derivative with similar mechanisms of action.
This compound’s uniqueness lies in its specific chemical structure, which may offer advantages in terms of efficacy and safety in cancer treatment .
Biological Activity
Mitopodozide is a compound that has garnered attention in the field of cancer research due to its potential biological activity, particularly as an antineoplastic agent. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by empirical data and comparisons with similar compounds.
Overview of this compound
This compound, with the chemical identifier 1508-45-8, is derived from podophyllotoxin and features an ethylhydrazide moiety. Its unique structure may contribute to distinct pharmacokinetic properties and biological activities compared to other derivatives like etoposide and teniposide. The compound is primarily investigated for its ability to inhibit cell proliferation, making it a candidate for cancer treatment.
This compound's biological activity is primarily attributed to its interaction with cellular DNA. It forms a complex with topoisomerase II, an enzyme essential for DNA replication and repair. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to apoptosis in cancer cells. This mechanism is similar to that of other podophyllotoxin derivatives but may offer enhanced efficacy due to its unique chemical structure.
Biological Effects
Antiproliferative Activity:
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's effectiveness can be quantified using assays such as the sulforhodamine B assay, which measures cell viability and proliferation in response to treatment.
These values indicate the concentration required to inhibit 50% of cell growth compared to control groups.
Case Studies
Case Study 1: Efficacy in Breast Cancer
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Synergistic Effects with Other Agents
Another study explored the combination of this compound with standard chemotherapeutic agents like doxorubicin. The findings indicated that the combination therapy resulted in enhanced cytotoxicity compared to individual treatments, highlighting the potential for this compound to improve therapeutic outcomes when used in conjunction with existing drugs .
Comparison with Similar Compounds
This compound shares similarities with other podophyllotoxin derivatives but stands out due to its specific ethylhydrazide group. Below is a comparison table illustrating key characteristics:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 3.8 - 5.2 | Topoisomerase II inhibition |
Etoposide | 4.0 - 6.0 | Topoisomerase II inhibition |
Teniposide | 5.0 - 7.0 | Topoisomerase II inhibition |
This comparison underscores the competitive efficacy of this compound relative to established treatments.
Properties
IUPAC Name |
(5R,6R,7R,8R)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTIBDHUFVHUJK-NZYDNVMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNNC(=O)[C@H]1[C@@H]([C@H](C2=CC3=C(C=C2[C@H]1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021211 | |
Record name | Mitopodozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508-45-8 | |
Record name | Mitopodozide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1508-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitopodozide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MITOPODOZIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mitopodozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mitopodozide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MITOPODOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QYI7Y8OBO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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